Lisina norleucina

Descripción general

Descripción

Lysinonorleucine is a unique amino acid derivative that is primarily found in the cross-links of collagen and elastin. It plays a crucial role in the structural integrity and mechanical properties of connective tissues. This compound is formed through the enzymatic action of lysyl oxidase on lysine residues, leading to the formation of stable cross-links that contribute to the strength and elasticity of tissues .

Aplicaciones Científicas De Investigación

Lysinonorleucine has several scientific research applications, including:

Mecanismo De Acción

Target of Action

It is known that lysinenorleucine is a derivative of lysine and hydroxylysine , which are involved in various biological processes, including protein synthesis and cell growth.

Mode of Action

It is known that the compound is a derivative of lysine and hydroxylysine . These amino acids are involved in various biological processes, including protein synthesis and cell growth. Therefore, it is plausible that Lysinenorleucine may interact with these processes, leading to changes in cell behavior and potentially contributing to its therapeutic effects.

Biochemical Pathways

Lysine, from which Lysinenorleucine is derived, is involved in several biochemical pathways. It plays a crucial role in protein synthesis and is a precursor for several other important molecules. For instance, it is involved in the synthesis of carnitine, a molecule essential for energy metabolism . Furthermore, lysine is a part of the meso-diaminopimelate pathway, which is essential for the biosynthesis of peptidoglycan, a major component of bacterial cell walls .

Pharmacokinetics

For instance, the acetylation of an amino acid can switch its uptake into cells from one type of transporter to another, potentially affecting its bioavailability .

Result of Action

Given that it is a derivative of lysine and hydroxylysine, it is plausible that it may influence processes such as protein synthesis and cell growth .

Análisis Bioquímico

Biochemical Properties

Being a derivative of lysine, it may interact with various enzymes, proteins, and other biomolecules in a manner similar to lysine

Cellular Effects

The cellular effects of Lysinenorleucine are not well-studied. Given its structural similarity to lysine, it may influence cell function in ways similar to lysine. Lysine is known to play roles in cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is plausible that it may bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression, similar to lysine . These hypotheses require experimental validation.

Temporal Effects in Laboratory Settings

Future studies should investigate these aspects to provide a comprehensive understanding of this compound .

Dosage Effects in Animal Models

The effects of different dosages of Lysinenorleucine in animal models have not been reported. Studies on lysine suggest that dosage can influence its effects . Similar studies on Lysinenorleucine could provide valuable insights into its biological activity and potential toxicity.

Metabolic Pathways

The metabolic pathways involving Lysinenorleucine are not well-characterized. Lysine is involved in several metabolic pathways, including the diaminopimelate and α-aminoadipate pathways

Transport and Distribution

It is plausible that it may interact with transporters or binding proteins, similar to lysine

Subcellular Localization

Studies on other long non-coding RNAs suggest a variety of subcellular localization patterns

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Lysinonorleucine can be synthesized through the oxidation of lysine residues by lysyl oxidase, followed by the formation of Schiff base intermediates. These intermediates undergo further reactions to form stable cross-links. The synthetic route typically involves the use of lysine or hydroxylysine as starting materials, which are then treated with lysyl oxidase under controlled conditions to yield lysinonorleucine .

Industrial Production Methods

Industrial production of lysinonorleucine involves the enzymatic treatment of collagen or elastin-rich tissues with lysyl oxidase. This process is carried out under specific conditions to ensure the efficient formation of lysinonorleucine cross-links. The resulting product is then purified and characterized using techniques such as mass spectrometry and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Lysinonorleucine undergoes several types of chemical reactions, including:

Oxidation: The initial formation of lysinonorleucine involves the oxidation of lysine residues by lysyl oxidase.

Reduction: Lysinonorleucine can be reduced to its corresponding amine derivatives under specific conditions.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving lysinonorleucine include lysyl oxidase, reducing agents such as sodium borohydride, and various solvents like water and aqueous acids. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of lysinonorleucine include its reduced amine derivatives and various cross-linked structures that contribute to the mechanical properties of connective tissues .

Comparación Con Compuestos Similares

Similar Compounds

Dehydrohydroxylysinonorleucine (HLNL): A similar cross-linking compound formed through the oxidation of hydroxylysine residues.

Dehydrodihydroxylysinonorleucine (DHLNL): Another related compound formed through similar enzymatic processes.

Pyridinoline (PYD): A mature cross-link formed from the further reaction of HLNL and DHLNL.

Deoxypyridinoline (DPD): Another mature cross-link similar to pyridinoline

Uniqueness

Lysinonorleucine is unique due to its specific formation from lysine residues and its role in the initial stages of cross-link formation in collagen and elastin. Unlike other cross-links, lysinonorleucine is an early-stage product that undergoes further reactions to form more stable and mature cross-links, making it a crucial intermediate in the cross-linking process .

Propiedades

IUPAC Name |

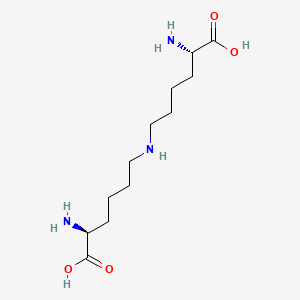

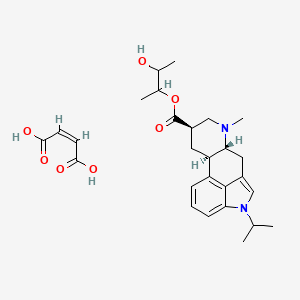

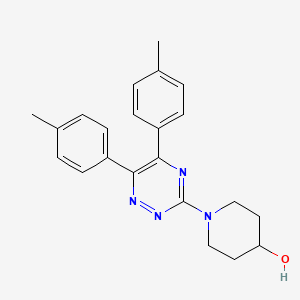

(2S)-2-amino-6-[[(5S)-5-amino-5-carboxypentyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O4/c13-9(11(16)17)5-1-3-7-15-8-4-2-6-10(14)12(18)19/h9-10,15H,1-8,13-14H2,(H,16,17)(H,18,19)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLBTMZBXLEVCL-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCCC(C(=O)O)N)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCNCCCC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25612-46-8 | |

| Record name | Lysinenorleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025612468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Lysinonorleucine?

A1: The molecular formula of Lysinonorleucine is C12H24N2O3, and its molecular weight is 244.32 g/mol.

Q2: How is Lysinonorleucine formed?

A2: Lysinonorleucine is formed through a cross-linking reaction involving lysine residues in collagen and elastin. The enzyme lysyl oxidase catalyzes the oxidative deamination of a lysine residue to form the reactive aldehyde, allysine. This aldehyde can then spontaneously react with another lysine residue, leading to the formation of a Schiff base. Subsequent reduction of this Schiff base yields the stable cross-link, lysinonorleucine. [, , ]

Q3: What is the significance of Lys-Nle in collagen and elastin?

A3: Lys-Nle cross-links contribute to the tensile strength and stability of collagen fibers [, , ]. In elastin, Lys-Nle, along with other cross-links like desmosine and isodesmosine, are crucial for its elasticity and ability to recoil after stretching [, , ].

Q4: Are there other types of cross-links found in collagen and elastin?

A4: Yes, apart from Lys-Nle, other significant cross-links include dihydroxylysinonorleucine (DHLNL) and hydroxylysinonorleucine (HLNL) in collagen [, , , ]. Elastin, on the other hand, contains unique cross-links like desmosine and isodesmosine, which contribute to its characteristic elastic properties [, , , ].

Q5: How do different types of crosslinks influence the properties of collagen and elastin?

A5: The type and quantity of crosslinks play a crucial role in determining the mechanical properties of collagen and elastin. For instance, in collagen, a higher proportion of DHLNL is associated with increased stability and reduced solubility, particularly in aging tissues []. In elastin, the balance between different crosslinks like desmosine, isodesmosine, and Lys-Nle contributes to its unique elasticity and resilience [, , ].

Q6: Is there a link between Lys-Nle and certain diseases?

A6: Research suggests a possible connection between altered levels of Lys-Nle and diseases affecting connective tissues. For instance, keratoconus, a corneal disorder, shows higher levels of Lys-Nle in the cornea compared to healthy tissues, indicating a potential crosslinking defect []. Similarly, decreased Lys-Nle levels have been linked to aortic aneurysms in copper-deficient pigs, highlighting the importance of this crosslink for the structural integrity of the aorta [].

Q7: How do dietary factors affect Lys-Nle formation?

A7: Copper deficiency can impair lysyl oxidase activity, the enzyme responsible for the initial step in Lys-Nle formation. This can lead to decreased cross-linking in elastin and collagen, potentially affecting tissue integrity and contributing to conditions like aortic aneurysms [, ].

Q8: Can mechanical stress influence Lys-Nle levels in tissues?

A8: Yes, studies on mouse tail tendon demonstrate that mechanical stretching can alter the levels of various collagen cross-links, including Lys-Nle. These changes in cross-linking patterns correlate with altered mechanical properties of the tendon, suggesting a dynamic response to mechanical stimuli [].

Q9: How is Lys-Nle typically measured and analyzed in biological samples?

A9: Lys-Nle is typically measured after hydrolysis of collagen or elastin. Common analytical techniques include amino acid analysis using ion-exchange chromatography, often coupled with post-column derivatization and fluorescence detection [, ]. High-performance liquid chromatography (HPLC) is another widely used method, offering high resolution and sensitivity for separating and quantifying Lys-Nle [, ]. Mass spectrometry (MS) is increasingly used for detailed characterization and quantification of Lys-Nle, providing information on its molecular weight and potential modifications [, ].

Q10: What are the potential applications of Lys-Nle research?

A10: Understanding the role of Lys-Nle in maintaining the structural integrity of collagen and elastin has implications for various fields. This includes:

- Developing therapies for connective tissue disorders: By understanding the mechanisms of cross-link formation and the factors influencing it, researchers can develop targeted therapies for diseases characterized by abnormal collagen or elastin cross-linking. [, ]

- Biomarkers for disease diagnosis and progression: Altered levels of Lys-Nle could serve as potential biomarkers for diagnosing and monitoring the progression of diseases affecting connective tissues. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[(2R)-2-fluoro-1-(propane-2-sulfonamido)propan-2-yl]phenyl}-N-methylbenzamide](/img/structure/B1675704.png)

![(S)-2-Methyl-3-{4-[2-(5-methyl-2-thiophen-2-yl-oxazol-4-yl)-ethoxy]-phenyl}-2-phenoxy-propionic acid](/img/structure/B1675705.png)

![3-hydroxybutan-2-yl (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate](/img/structure/B1675709.png)

![5-[Bis(4-chlorophenyl)methyl]pyrimidine](/img/structure/B1675711.png)

![3-Hydroxybutan-2-yl 6-methyl-6,11-diazatetracyclo[7.6.1.0^{2,7}.0^{12,16}]hexadeca-1(16),9,12,14-tetraene-4-carboxylate](/img/structure/B1675719.png)

![2,3,4,5-tetrahydro-1H-indeno[1,2-c]pyridine](/img/structure/B1675720.png)